N-Butyl L-isoleucinamide

Description

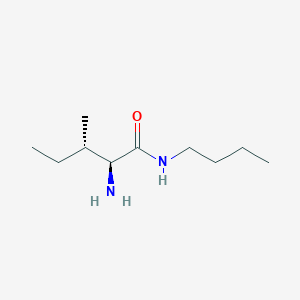

Structure

3D Structure

Properties

IUPAC Name |

(2S,3S)-2-amino-N-butyl-3-methylpentanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22N2O/c1-4-6-7-12-10(13)9(11)8(3)5-2/h8-9H,4-7,11H2,1-3H3,(H,12,13)/t8-,9-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCLXOGKYLYWKDL-IUCAKERBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=O)C(C(C)CC)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCNC(=O)[C@H]([C@@H](C)CC)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401217416 | |

| Record name | Pentanamide, 2-amino-N-butyl-3-methyl-, [S-(R*,R*)]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401217416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120952-68-3 | |

| Record name | Pentanamide, 2-amino-N-butyl-3-methyl-, [S-(R*,R*)]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=120952-68-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pentanamide, 2-amino-N-butyl-3-methyl-, [S-(R*,R*)]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401217416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Structural Elucidation and Stereochemical Characterization of N Butyl L Isoleucinamide

Spectroscopic Techniques for Molecular Structure Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for determining the structure of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework. For N-Butyl L-isoleucinamide, both ¹H (proton) and ¹³C NMR would be employed to map out the molecule's complete structure.

In a ¹H NMR experiment, the different hydrogen atoms (protons) in the molecule would produce distinct signals, or resonances. The position of the signal (chemical shift, δ), its integration (the area under the signal), and its splitting pattern (multiplicity) provide a wealth of information.

Chemical Shift (δ): The chemical shift indicates the electronic environment of a proton. For instance, protons attached to the n-butyl chain would appear in the upfield region (typically 0.8-3.3 ppm), while the alpha-proton (α-H) on the chiral center of the isoleucine residue would be further downfield due to the deshielding effect of the adjacent amide and amino groups. The amide (N-H) proton would appear as a broad signal at a more downfield position.

Integration: The relative area of each signal corresponds directly to the number of protons it represents.

Multiplicity: The splitting of a signal into multiple peaks (e.g., singlet, doublet, triplet) is caused by the influence of neighboring protons and reveals how the atoms are connected.

¹³C NMR spectroscopy provides complementary information, showing a distinct signal for each unique carbon atom in the molecule. The chemical shifts in ¹³C NMR are spread over a much wider range than in ¹H NMR, making it easier to distinguish individual carbons. Key signals would include those for the amide carbonyl carbon (typically 170-175 ppm), the alpha-carbon of the isoleucine core, and the individual carbons of the sec-butyl and n-butyl side chains.

Representative ¹H NMR Data for N-Butyl L-Isoleucinamide (Note: This table is an illustrative representation of expected data, as specific published experimental values are not available.)

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~7.5-8.0 | Broad Singlet | 1H | Amide N-H |

| ~3.9-4.1 | Doublet | 1H | Isoleucine α-H |

| ~3.1-3.3 | Multiplet | 2H | -NH-CH₂ -CH₂-CH₂-CH₃ |

| ~1.8-2.0 | Multiplet | 1H | Isoleucine β-H |

| ~1.4-1.6 | Multiplet | 2H | -NH-CH₂-CH₂ -CH₂-CH₃ |

| ~1.1-1.4 | Multiplet | 2H | Isoleucine γ-CH₂ |

| ~0.8-1.0 | Triplet | 3H | -NH-CH₂-CH₂-CH₂-CH₃ |

| ~0.8-1.0 | Triplet | 3H | Isoleucine δ-CH₃ |

| ~0.8-1.0 | Doublet | 3H | Isoleucine γ'-CH₃ |

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For structural elucidation, high-resolution mass spectrometry (HRMS) is particularly valuable as it can determine the molecular weight of a compound with extremely high accuracy, allowing for the confident determination of its elemental formula.

For N-Butyl L-isoleucinamide (C₁₀H₂₂N₂O), the expected exact mass of the protonated molecule [M+H]⁺ would be calculated and compared to the experimental value.

Tandem mass spectrometry (MS/MS) provides further structural detail by inducing fragmentation of the molecular ion and analyzing the resulting fragment ions. The fragmentation pattern is often predictable and serves as a molecular fingerprint. Key fragmentation pathways for N-Butyl L-isoleucinamide would likely involve the cleavage of the amide bond and fragmentation of the alkyl side chains. Common fragment ions would include the loss of the n-butyl group or cleavages within the isoleucine backbone, helping to confirm the sequence and identity of the constituent parts.

Predicted Fragmentation in MS/MS for N-Butyl L-Isoleucinamide [M+H]⁺ (Note: This table presents logical, predicted fragmentation patterns based on the molecule's structure.)

| Fragment m/z (Predicted) | Neutral Loss | Description of Fragment |

| 115.118 | C₄H₉N (Butylamine) | Isoleucine acylium ion |

| 102.123 | C₅H₉O (Pentanoyl fragment) | Butylamino-ethenone ion |

| 86.097 | C₆H₁₂O (Isoleucinal) | Protonated butylamine |

| 72.081 | C₇H₁₄N₂O (Full side chain) | C₄H₈N⁺ iminium ion |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For N-Butyl L-isoleucinamide, key characteristic absorption bands would confirm the presence of specific bonds:

N-H Stretch: A sharp peak around 3300-3500 cm⁻¹ corresponding to the primary amine (NH₂) and a secondary amide (N-H).

C-H Stretch: Peaks in the 2850-3000 cm⁻¹ region from the alkyl C-H bonds in the butyl and isoleucine side chains.

Amide I Band (C=O Stretch): A strong, sharp absorption around 1630-1680 cm⁻¹, characteristic of the amide carbonyl group.

Amide II Band (N-H Bend): An absorption band around 1520-1570 cm⁻¹, resulting from N-H bending and C-N stretching vibrations.

Ultraviolet-Visible (UV-Vis) spectrophotometry measures the absorption of UV or visible light by a molecule. N-Butyl L-isoleucinamide lacks extensive chromophores, so it would not be expected to absorb strongly in the visible region. A weak absorption in the far UV region (around 200-220 nm) would be expected due to the n→π* and π→π* electronic transitions of the amide carbonyl group.

Chiral Analysis and Diastereomeric Resolution

Because N-Butyl L-isoleucinamide is derived from L-isoleucine, which has two chiral centers (at the α and β carbons), its stereochemical purity is of paramount importance.

High-Performance Liquid Chromatography (HPLC) is a premier technique for separating components of a mixture. L-isoleucine has a (2S, 3S) configuration. Its diastereomers are L-alloisoleucine (2S, 3R), D-alloisoleucine (2R, 3S), and D-isoleucine (2R, 3R). If the starting L-isoleucine contained any L-alloisoleucine, or if epimerization occurred during synthesis, the final product would be a mixture of N-Butyl L-isoleucinamide and N-Butyl L-alloisoleucinamide.

These two compounds are diastereomers and can be separated using standard Reversed-Phase HPLC (RP-HPLC). In RP-HPLC, a nonpolar stationary phase is used with a polar mobile phase. The slight difference in the three-dimensional shape and polarity between the two diastereomers leads to different interaction strengths with the stationary phase, resulting in different retention times and allowing for their separation and quantification. A single, sharp peak under appropriate conditions would indicate high diastereomeric purity.

While HPLC can confirm diastereomeric purity, confirming the absolute configuration—that the compound is indeed derived from (2S, 3S)-isoleucine and not its enantiomer—requires specific techniques. Since the starting material is the readily available L-isoleucine from the chiral pool, the configuration is generally assumed to be retained if non-racemizing reaction conditions are used.

To rigorously prove the absolute configuration, one could:

Synthesize the compound from a known starting material: Using pure L-isoleucine from a reliable source and employing synthetic methods known to avoid racemization at the chiral centers is the most common approach.

Chiral Chromatography: The enantiomer (N-Butyl D-isoleucinamide) could be synthesized as a standard. Analysis on a chiral HPLC column would then allow for the separation of the L- and D-enantiomers, confirming the identity of the desired product by comparing its retention time to the standards.

Optical Rotation: Measurement of the specific rotation using a polarimeter can confirm that the product is optically active. The sign and magnitude of the rotation can be compared to literature values or to a known standard, if available, to confirm the enantiomeric form.

Computational Chemistry and Theoretical Investigations of N Butyl L Isoleucinamide

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to modern chemistry, allowing for the detailed examination of electron distribution and molecular orbitals. These calculations form the basis for predicting a wide range of molecular properties.

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. scielo.org.mxmdpi.com Unlike other methods that deal with the complex many-electron wavefunction, DFT simplifies the problem by focusing on the electron density, a function of only three spatial coordinates. scielo.org.mx This approach offers a balance between accuracy and computational cost, making it highly popular in chemistry and materials science. scielo.org.mxwuxiapptec.com

A typical DFT study on N-Butyl L-isoleucinamide would involve optimizing its molecular geometry to find the most stable arrangement of its atoms. This is often achieved using a hybrid functional like B3LYP (Becke, 3-parameter, Lee-Yang-Parr), which combines theoretical exactness with empirical data to deliver reliable results. mdpi.comuni-muenchen.de The calculation is performed with a basis set , which is a set of mathematical functions used to build the molecular orbitals. The choice of basis set, such as the Pople-style 6-31G(d) or 6-311++G(d,p), affects the accuracy of the results; larger basis sets provide more flexibility for describing the electron distribution but require more computational resources. uni-muenchen.deresearchgate.net

The output of a DFT calculation provides key geometric parameters, such as the bond lengths, bond angles, and dihedral angles that define the molecule's shape.

Illustrative Data for DFT Geometrical Parameters: This table illustrates the type of data obtained from a DFT geometry optimization. Actual values would require a specific calculation.

| Parameter | Atoms Involved | Calculated Value |

|---|---|---|

| Bond Length | C=O (Amide) | [Value in Å] |

| Bond Length | C-N (Amide) | [Value in Å] |

| Bond Angle | O=C-N | [Value in degrees] |

| Dihedral Angle | H-N-Cα-Cβ | [Value in degrees] |

The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding the charge distribution within a molecule and predicting its reactive behavior. ijarset.comfrontiersin.org It is calculated by determining the force exerted on a positive test charge at various points in the space surrounding the molecule. researchgate.net The MEP is then mapped onto the molecule's electron density surface, using a color-coded scheme to visualize regions of different potential. researchgate.netmpg.de

Red/Yellow Regions: Indicate negative electrostatic potential. These areas are electron-rich and represent likely sites for electrophilic attack (attack by electron-seeking species). mpg.de

Blue Regions: Indicate positive electrostatic potential. These areas are electron-poor and represent likely sites for nucleophilic attack (attack by nucleus-seeking, electron-rich species). mpg.de

Green Regions: Indicate neutral or near-zero potential.

For N-Butyl L-isoleucinamide, an MEP map would likely show a strong negative potential (red) around the amide oxygen atom due to its high electronegativity and lone pairs of electrons. The nitrogen of the amide group would also exhibit negative potential. Conversely, the hydrogen atoms attached to nitrogen (amide N-H) and the primary amine group would show positive potential (blue), identifying them as potential hydrogen bond donors. researchgate.netschrodinger.com This visualization is crucial for predicting non-covalent interactions, such as how the molecule might bind to a biological receptor. frontiersin.orguni-muenchen.de

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). core.ac.uk

HOMO: This orbital acts as an electron donor. A higher HOMO energy indicates a greater willingness to donate electrons. core.ac.uk

LUMO: This orbital acts as an electron acceptor. A lower LUMO energy indicates a greater ability to accept electrons. wisc.edu

The energy difference between these two orbitals is known as the HOMO-LUMO energy gap (ΔE) . This gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. core.ac.ukmdpi.com

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. schrodinger.com

A small HOMO-LUMO gap suggests low kinetic stability and high chemical reactivity, making the molecule more polarizable and prone to electronic transitions. schrodinger.commdpi.com

For N-Butyl L-isoleucinamide, analysis would involve plotting the spatial distribution of the HOMO and LUMO to identify which parts of the molecule are involved in electron donation and acceptance. The calculated energy gap would provide a quantitative measure of its electronic stability. mdpi.com

Illustrative Table for FMO Analysis: This table shows the type of data generated from a HOMO-LUMO analysis. Actual values are dependent on the specific computational method used.

| Parameter | Calculated Value (eV) | Implication |

|---|---|---|

| HOMO Energy (EHOMO) | [Calculated Value] | Electron-donating ability |

| LUMO Energy (ELUMO) | [Calculated Value] | Electron-accepting ability |

| Energy Gap (ΔE = ELUMO - EHOMO) | [Calculated Value] | Chemical reactivity and kinetic stability |

Natural Bond Orbital (NBO) analysis provides a chemically intuitive picture of bonding by transforming the complex molecular orbitals from a DFT calculation into localized bonds, lone pairs, and anti-bonding orbitals. nih.gov This method allows chemists to analyze the wavefunction in terms of familiar Lewis structures.

A key feature of NBO analysis is the study of donor-acceptor interactions, which are quantified using second-order perturbation theory. nih.gov This reveals stabilizing effects from "hyperconjugation," where electron density is delocalized from a filled (donor) NBO, like a C-H bond or a lone pair, to an empty (acceptor) NBO, typically an anti-bonding orbital (σ* or π*). The stabilization energy (E(2)) associated with these interactions indicates their importance. A higher E(2) value signifies a stronger interaction and greater molecular stability.

For N-Butyl L-isoleucinamide, NBO analysis would identify the key Lewis structure and quantify delocalization effects, such as the interaction between the nitrogen lone pair and the anti-bonding orbital of the adjacent carbonyl group (n → π*), which is characteristic of amides.

Reactivity and Stability Predictions through Theoretical Indices

Conceptual DFT provides a framework for defining and calculating global and local reactivity indices, which help predict how a molecule will behave in a chemical reaction.

Based on the energies of the frontier orbitals (HOMO and LUMO), several key reactivity descriptors can be calculated:

Chemical Potential (μ): Related to the negative of electronegativity, this index measures the tendency of electrons to escape from a system. It is calculated as μ ≈ (EHOMO + ELUMO) / 2. scielo.org.mx

Chemical Hardness (η): This parameter measures the resistance of a molecule to a change in its electron distribution. A "hard" molecule has a large HOMO-LUMO gap, while a "soft" molecule has a small gap. It is calculated as η ≈ (ELUMO - EHOMO). schrodinger.comuni-muenchen.de

Global Electrophilicity (ω): This index quantifies the ability of a species to accept electrons. A higher electrophilicity index indicates a better electrophile. It is defined as ω = μ² / (2η). schrodinger.com

These indices provide a quantitative scale for the reactivity of N-Butyl L-isoleucinamide, allowing for comparisons with other molecules and providing a deeper understanding of its stability and potential reaction pathways.

Illustrative Table for Conceptual DFT Parameters: This table illustrates the reactivity indices derived from FMO energies.

| Reactivity Index | Formula | Calculated Value (eV) | Interpretation |

|---|---|---|---|

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | [Calculated Value] | Tendency to exchange electrons |

| Chemical Hardness (η) | ELUMO - EHOMO | [Calculated Value] | Resistance to charge transfer |

| Global Electrophilicity (ω) | μ² / (2η) | [Calculated Value] | Electron-accepting capability |

Non-Covalent Interaction (NCIplot) and Topological Analyses (AIM, ELF, RDG)

A full analysis of N-Butyl L-isoleucinamide would involve the use of computational methods to understand the weak interactions that govern its molecular structure and potential interactions. These methods provide a visual and quantitative picture of non-covalent interactions, which are crucial for understanding molecular recognition and binding.

Non-Covalent Interaction (NCI) Plot: This visualization technique is used to identify and characterize non-covalent interactions in real space. For N-Butyl L-isoleucinamide, an NCI plot would reveal regions of van der Waals forces, hydrogen bonds, and steric repulsion within the molecule. These are typically represented as isosurfaces, where the color-coding indicates the type and strength of the interaction.

Quantum Theory of Atoms in Molecules (AIM): The AIM theory, developed by Richard Bader, analyzes the topology of the electron density to define atoms and the bonds between them. In an AIM analysis of N-Butyl L-isoleucinamide, the presence of a bond critical point (BCP) between two atoms would indicate an interaction. The properties at this BCP, such as electron density (ρ) and its Laplacian (∇²ρ), would characterize the nature of the bond, distinguishing between covalent and non-covalent interactions like hydrogen bonds.

Electron Localization Function (ELF): ELF is a method used to visualize regions in a molecule where electron pairs are likely to be found. An ELF analysis for N-Butyl L-isoleucinamide would map out the core, bonding, and lone pair electrons, providing insight into the molecule's electronic structure and chemical bonding.

Reduced Density Gradient (RDG): The RDG is calculated from the electron density and its first derivative. Plotting the RDG against the electron density helps to reveal and visualize non-covalent interactions. A scatter plot would show distinct spikes corresponding to strong attractive interactions (like hydrogen bonds), weaker van der Waals interactions, and repulsive steric clashes.

Without dedicated studies, no specific data tables or graphical representations for these analyses on N-Butyl L-isoleucinamide can be provided.

Molecular Dynamics and Simulation Studies for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are powerful computational tools used to study the physical movement of atoms and molecules over time. An MD study of N-Butyl L-isoleucinamide would provide critical insights into its dynamic behavior.

Conformational Analysis: Molecules are not static; they exist as an ensemble of different spatial arrangements called conformations. MD simulations can explore the potential energy surface of N-Butyl L-isoleucinamide to identify its most stable conformers and the energy barriers between them. This analysis is crucial for understanding how the molecule might adapt its shape to interact with other molecules, such as biological receptors.

Intermolecular Interactions: MD simulations can also model how N-Butyl L-isoleucinamide interacts with other molecules, including solvents or biological targets. By simulating the system over time, researchers can observe the formation and breaking of non-covalent bonds, calculate binding energies, and understand the dynamic nature of the interaction.

Currently, there is a lack of published research performing these specific molecular dynamics simulations on N-Butyl L-isoleucinamide. Therefore, no detailed findings or data tables on its conformational preferences or specific intermolecular interaction patterns can be reported.

Reactivity Profiles and Reaction Mechanisms of N Butyl L Isoleucinamide

Amide Bond Reactivity: Hydrolysis and Transamidation Pathways

The amide bond in N-Butyl L-isoleucinamide, like all amides, is characterized by significant resonance stabilization, which imparts a partial double bond character to the C-N bond. This makes the amide less reactive than other carboxylic acid derivatives, such as esters or acid chlorides. Consequently, cleavage of the amide bond through hydrolysis or transamidation typically requires forcing conditions or catalysis.

Hydrolysis: The hydrolysis of N-Butyl L-isoleucinamide results in the formation of L-isoleucine and n-butylamine. This process can be catalyzed by either acid or base.

Base-Catalyzed Hydrolysis (Saponification): In the presence of a strong base, such as hydroxide, the carbonyl carbon is directly attacked by the nucleophile to form a tetrahedral intermediate. The elimination of the n-butylamide anion is followed by an irreversible acid-base reaction where the departing amine deprotonates the newly formed carboxylic acid. This final step drives the reaction to completion.

Transamidation: This process involves the exchange of the N-butylamino group with another amine. Transamidation reactions are generally thermodynamically neutral and require catalysis to proceed. Metal catalysts or enzymatic methods are often employed to facilitate this transformation by activating the amide bond.

Table 1: Representative Conditions for Amide Bond Cleavage of a Secondary Amide

| Reaction | Catalyst/Conditions | Products | Relative Rate |

|---|---|---|---|

| Acidic Hydrolysis | 6 M HCl, 100°C | L-Isoleucine, n-Butylammonium chloride | Moderate |

| Basic Hydrolysis | 6 M NaOH, 100°C | Sodium L-isoleucinate, n-Butylamine | Moderate |

| Transamidation | NaH, Amine 2, 120°C | N-R-L-isoleucinamide, n-Butylamine | Slow (uncatalyzed) |

Note: This data is representative of secondary amides and not specific experimental data for N-Butyl L-isoleucinamide.

Influence of the N-Butyl Moiety on Reaction Pathways

The N-butyl group in N-Butyl L-isoleucinamide is a simple, unbranched alkyl chain that primarily exerts a steric influence on the reactivity of the amide. Compared to a smaller N-methyl group, the N-butyl group presents a greater steric hindrance to the approach of nucleophiles to the carbonyl carbon. This can lead to a decrease in the rates of both hydrolysis and transamidation reactions. However, this effect is generally modest for a linear alkyl chain.

Acid-Base Characteristics and Protonation/Cationization Potential

The amide group of N-Butyl L-isoleucinamide possesses both weakly acidic and weakly basic properties.

Basicity: The lone pair of electrons on the nitrogen atom is delocalized through resonance with the carbonyl group, making it significantly less basic than the nitrogen in an amine. Protonation of the amide occurs preferentially on the carbonyl oxygen, where the positive charge can be resonance-stabilized. The pKa of the protonated amide is typically in the range of -1 to 0.

Acidity: The N-H proton is weakly acidic, with a pKa value generally around 17-18. In the presence of a very strong base, the amide can be deprotonated to form an amidate anion.

Cationization: In mass spectrometry, N-Butyl L-isoleucinamide can be readily observed as protonated or cationized species. Protonation, as mentioned, occurs at the carbonyl oxygen. Cationization can also occur through the adduction of metal ions, such as sodium (Na+) or potassium (K+), to the carbonyl oxygen.

Table 2: Estimated Acid-Base Properties of N-Butyl L-isoleucinamide

| Property | Functional Group | Estimated pKa | Predominant Site of Interaction |

|---|---|---|---|

| Basicity (Conjugate Acid) | Protonated Carbonyl | ~ -0.5 | Oxygen |

| Acidity | N-H Proton | ~ 18 | Nitrogen |

Note: These are estimated values based on general amide properties.

Stereochemical Control and Product Distribution in Chemical Transformations

The presence of a chiral center at the alpha-carbon of the L-isoleucine moiety is a critical feature of N-Butyl L-isoleucinamide. This chiral center can influence the stereochemical outcome of reactions occurring at or near the amide group.

In reactions where the alpha-carbon is not directly involved, such as hydrolysis or transamidation under standard conditions, the stereochemical integrity of the L-isoleucine core is generally maintained. However, under harsh conditions that might promote enolization, there is a potential for epimerization at the alpha-carbon, which would lead to a mixture of diastereomeric products.

In reactions where N-Butyl L-isoleucinamide or its derivatives are used as chiral auxiliaries or starting materials in asymmetric synthesis, the stereocenter of the isoleucine can direct the approach of reagents. The bulky sec-butyl side chain of isoleucine can create a specific steric environment that favors the formation of one diastereomer over another. The extent of this diastereoselectivity would be dependent on the specific reaction, the nature of the reagents, and the reaction conditions. For instance, in an alkylation of the enolate derived from a modified N-Butyl L-isoleucinamide, the incoming electrophile would likely approach from the less hindered face, leading to a predictable stereochemical outcome.

Enzymatic Interactions and Biochemical Research on N Butyl L Isoleucinamide

In Vitro Enzyme Inhibition Studies

In vitro studies are crucial for determining the potential of a compound to modulate the activity of specific enzymes. While no direct studies on N-Butyl L-isoleucinamide were found, research on related molecules provides a framework for potential interactions.

Evaluation against Relevant Enzyme Systems (e.g., Glutathione-S-Transferase)

Glutathione-S-Transferases (GSTs) are a key family of detoxification enzymes that catalyze the conjugation of glutathione (B108866) to a wide variety of xenobiotic and endogenous electrophilic compounds, rendering them more water-soluble and easier to excrete. nih.gov Inhibition of GSTs is a significant area of research, particularly in overcoming drug resistance in cancer cells, which often overexpress these enzymes. nih.gov

Although no studies have specifically tested N-Butyl L-isoleucinamide as a GST inhibitor, research has been conducted on various glutathione derivatives and other small molecules. nih.govnih.gov These inhibitors often work by mimicking the structure of glutathione or the electrophilic substrate, or by covalently modifying the enzyme's active site. nih.gov Given its structure as an amino acid derivative, N-Butyl L-isoleucinamide's potential as a GST inhibitor would depend on its ability to interact with either the glutathione-binding site (G-site) or the substrate-binding site (H-site) of the enzyme. Without experimental data, its activity remains speculative.

Investigation of Inhibitory Potency and Mechanism of Action

The potency of an enzyme inhibitor is typically quantified by its half-maximal inhibitory concentration (IC₅₀), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The mechanism of action describes how the inhibitor interacts with the enzyme. Common mechanisms include competitive, non-competitive, and uncompetitive inhibition. youtube.comyoutube.com

Competitive inhibition: The inhibitor binds to the active site, preventing the substrate from binding.

Non-competitive inhibition: The inhibitor binds to an allosteric site (a site other than the active site), changing the enzyme's conformation and reducing its efficiency, regardless of whether the substrate is bound. youtube.com

Uncompetitive inhibition: The inhibitor binds only to the enzyme-substrate complex, preventing the conversion of the substrate to product. youtube.com

In studies of GST inhibitors, various mechanisms have been observed. For instance, some peptide fragments derived from GST itself have been shown to act as competitive or noncompetitive inhibitors. nih.gov A hypothetical study on N-Butyl L-isoleucinamide would involve kinetic assays to determine its IC₅₀ value and to elucidate its mechanism of inhibition against various GST isoforms.

Table 1: General Mechanisms of Enzyme Inhibition

| Inhibition Type | Description | Effect on Vmax | Effect on Km |

|---|---|---|---|

| Competitive | Inhibitor binds to the active site, competing with the substrate. | No change | Increases |

| Non-competitive | Inhibitor binds to an allosteric site, affecting both the free enzyme and the enzyme-substrate complex. | Decreases | No change |

| Uncompetitive | Inhibitor binds only to the enzyme-substrate complex. | Decreases | Decreases |

This table presents theoretical data on enzyme inhibition mechanisms.

Biochemical Pathways and Metabolic Transformations of Isoleucinamide Derivatives

The metabolism of a compound like N-Butyl L-isoleucinamide in the body would likely involve enzymes from the cytochrome P450 (CYP) family, which are central to drug and xenobiotic metabolism. nih.govnih.gov The primary metabolic transformations for N-alkyl amino amides typically involve N-dealkylation and hydroxylation of the alkyl chain.

The N-butyl group would be a likely target for metabolic enzymes. The process of N-dealkylation , catalyzed by CYP enzymes, would involve the hydroxylation of the carbon atom attached to the nitrogen, forming an unstable intermediate that then cleaves to yield L-isoleucinamide and butyraldehyde. nih.gov

Another potential pathway is the hydroxylation of the butyl group at various positions, leading to the formation of more polar, hydroxylated metabolites that can be more easily excreted. nih.gov The resulting L-isoleucinamide could then be further hydrolyzed by amidases to L-isoleucine and ammonia (B1221849). The L-isoleucine would enter the body's natural amino acid pool, while the ammonia would be converted to urea.

Role as Building Blocks in Biologically Active Peptides and Peptidomimetics

The incorporation of non-standard amino acids, such as N-alkylated derivatives, is a common strategy in medicinal chemistry to enhance the therapeutic properties of peptides. monash.edu N-alkylation can increase a peptide's metabolic stability by protecting the amide bond from proteolytic degradation, improve its membrane permeability, and influence its conformation. monash.eduacs.org

Integration into Linear Peptide Sequences (e.g., Pentapeptides)

Introducing an N-alkylated amino acid like N-Butyl L-isoleucinamide into a linear peptide, such as a pentapeptide, can have significant conformational consequences. The N-alkylation removes the amide proton, which eliminates a hydrogen bond donor site. monash.edu This can disrupt secondary structures like β-sheets and α-helices that rely on hydrogen bonding. However, the steric bulk of the N-butyl group can also restrict the conformational freedom of the peptide backbone, potentially favoring specific turn structures. The incorporation of N-alkylated amino acids into peptide sequences can be challenging due to steric hindrance, often requiring specialized coupling reagents or conditions. acs.org

Table 2: Potential Effects of N-Alkylation on Peptide Properties

| Property | Effect of N-Alkylation | Rationale |

|---|---|---|

| Metabolic Stability | Increased | Resistance to proteolytic cleavage at the modified amide bond. |

| Lipophilicity | Increased | The addition of the alkyl group increases the hydrophobic character. |

| Conformation | Altered | Loss of hydrogen bond donor and steric hindrance restricts backbone torsion angles. |

| Receptor Binding | Modified | Changes in conformation and lipophilicity can alter binding affinity and selectivity. |

This table outlines the general effects observed when incorporating N-alkylated amino acids into peptides.

Derivatives and Analogs of N Butyl L Isoleucinamide

Synthesis and Characterization of Substituted N-Butyl L-Isoleucinamide Analogs

The synthesis of analogs of N-Butyl L-isoleucinamide involves established and innovative chemical strategies to alter specific parts of the molecule. These modifications are typically followed by rigorous characterization using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and mass spectrometry (MS) to confirm the structures of the newly synthesized compounds.

Modifying the N-alkyl side chain is a common strategy to modulate properties like lipophilicity, membrane permeability, and receptor affinity. monash.edu N-alkylation can significantly influence a molecule's bioavailability and therapeutic potential. monash.edu A variety of synthetic methods can be employed to replace the butyl group with other alkyl or aralkyl substituents.

One robust method is the direct N-alkylation of α-amino acid amides using alcohols, catalyzed by ruthenium complexes. nih.gov This "borrowing hydrogen" strategy is highly atom-economic, produces water as the only byproduct, and proceeds with excellent retention of the original stereochemistry. nih.gov The use of a diphenylphosphate additive has been shown to be crucial for enhancing reactivity and selectivity. nih.gov

Traditional methods include nucleophilic substitution with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) or reductive amination involving aldehydes. nih.gov For N-alkylation via substitution, the amino acid amide's nitrogen acts as a nucleophile, attacking the electrophilic carbon of an alkyl halide. monash.edu Base-mediated approaches, such as using sodium hydride with an N-acyl protected amino acid, can facilitate this reaction. monash.edu These methods allow for the introduction of a wide array of N-alkyl groups, from simple methyl and ethyl groups to more complex cyclic or aromatic moieties. nih.govnih.gov

Table 1: Synthetic Methods for N-Alkyl Side Chain Variation in L-Isoleucinamide Analogs

| Method | Reagents & Catalysts | Key Features |

|---|---|---|

| Catalytic N-Alkylation | Alcohol (R-OH), Ruthenium Catalyst, Diphenylphosphate | Atom-economic; high retention of stereochemistry; water is the only byproduct. nih.gov |

| Nucleophilic Substitution | Alkyl Halide (R-X), Base (e.g., NaH) | A common and versatile method for introducing various alkyl groups. monash.edu |

| Reductive Amination | Aldehyde/Ketone (R-CHO), Reducing Agent (e.g., NaBH₃CN) | Useful for introducing a wide range of substituents, but depends on aldehyde stability. nih.gov |

The L-isoleucine core offers multiple sites for modification, including the α-amino group, the carboxylic acid group (prior to amide formation), and the side chain. Protecting group chemistry is fundamental to achieving regioselective modifications. The α-amino group is commonly protected with a tert-butyloxycarbonyl (Boc) group, which is stable under many reaction conditions but can be readily removed with acid. acgpubs.orgresearchgate.net

With the amino group protected, the carboxylic acid of L-isoleucine can be activated and coupled with various amines to form a diverse library of amides. acgpubs.org Standard coupling reagents like N,N′-Dicyclohexylcarbodiimide (DCC) in the presence of an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) are frequently used to facilitate amide bond formation, minimize side reactions, and reduce the level of epimerization. acgpubs.orgresearchgate.net

Further derivatization can be achieved by N-acylation of the α-amino group. For instance, L-amino acids can be N-acylated with functionalized acyl chlorides. nih.gov This introduces different benzamido or other acyl groups, which can then undergo further reactions like intramolecular cyclodehydration to form heterocyclic structures such as oxazoles. nih.gov

Table 2: Examples of Modifications to the L-Isoleucine Moiety

| Modification Site | Synthetic Strategy | Reagents | Resulting Structure |

|---|---|---|---|

| Carboxyl Terminus | Amide Coupling | Boc-L-isoleucine, Various Amines (R-NH₂), DCC, HOBt | Boc-L-isoleucinyl-Amide (diverse R groups). acgpubs.orgresearchgate.net |

| Amino Terminus | N-Acylation | L-isoleucine, Acyl Chloride (R-COCl) | N-Acyl-L-isoleucine derivative. nih.gov |

| Amino Terminus | N-Alkylation | Protected L-isoleucine, Alkyl Halide, Base | N-Alkyl-L-isoleucine derivative. monash.edu |

Peptide and Peptidomimetic Conjugates Featuring N-Butyl L-Isoleucinamide

Incorporating the N-Butyl L-isoleucinamide structure into larger molecules, such as peptides or biopolymers, is a key strategy for developing new therapeutic agents and biomaterials.

N-Butyl L-isoleucinamide can serve as a C-terminal cap in dipeptides or larger oligopeptides. The synthesis of such structures is typically accomplished through either solution-phase or solid-phase peptide synthesis (SPPS). journal-imab-bg.org In SPPS, an N-terminal protected amino acid (e.g., Fmoc-L-leucine) is coupled to the free amine of a resin-bound L-isoleucinamide. The most common approach involves using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry on a suitable resin, such as Rink Amide resin. journal-imab-bg.org The synthesis involves sequential cycles of deprotection of the Fmoc group (using a base like piperidine) and coupling of the next Fmoc-protected amino acid using activation agents like DIC/HOBt. journal-imab-bg.org

Solution-phase methods are also applicable, where protected amino acids are coupled sequentially, followed by purification after each step. nih.gov For example, a Boc-protected amino acid can be coupled to N-Butyl L-isoleucinamide using DCC, followed by deprotection to allow for the addition of the next amino acid in the sequence. capes.gov.brbelnauka.by

Table 3: Comparison of Peptide Synthesis Methods

| Method | Description | Advantages | Disadvantages |

|---|---|---|---|

| Solid-Phase Peptide Synthesis (SPPS) | The peptide is assembled on an insoluble polymer resin support. journal-imab-bg.org | High efficiency, ease of purification (washing), potential for automation. journal-imab-bg.org | Limited to smaller-scale synthesis, potential for incomplete reactions. |

| Solution-Phase Synthesis | Peptide fragments are synthesized in solution and purified before being combined. nih.gov | Scalable to large quantities, allows for purification and characterization of intermediates. capes.gov.br | Time-consuming, requires extensive purification at each step. nih.gov |

Conjugation of N-Butyl L-isoleucinamide to functional biopolymers like chitosan (B1678972) can impart new biological properties, such as improved water solubility or mucoadhesion. Chitosan, a polysaccharide with primary amine groups, is a prime candidate for such modifications.

The synthesis of a chitosan-isoleucinamide conjugate can be achieved via amide bond formation. A common strategy involves activating the carboxylic acid group of an N-protected, N-butyl L-isoleucine derivative using a carbodiimide (B86325) activator like 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDAC). nih.gov This activated intermediate can then react with the primary amine groups on the chitosan backbone to form a stable amide linkage. Alternatively, if a free amine is present on the isoleucinamide derivative (after deprotection), it could be coupled to chitosan that has been modified to possess carboxylic acid groups.

Structure-Activity Relationship (SAR) Studies for Biological Applications

Structure-Activity Relationship (SAR) studies are essential for optimizing a lead compound by identifying the key structural features required for its biological activity. For analogs of N-Butyl L-isoleucinamide, SAR studies focus on how variations in the N-alkyl chain, the isoleucine core, and conjugation to other moieties affect efficacy and selectivity.

General principles from related amide-containing compounds show that potency can be modulated by linker length, flexibility, and the presence of hydrogen bonding opportunities. nih.gov N-alkylation, for example, increases lipophilicity which can enhance membrane permeability, but it also removes a hydrogen bond donor, which may decrease binding affinity to some targets. monash.edu

In studies of fungicidal L-isoleucine-derived amide-hydrazides, the nature of substituents was found to be critical for activity. nih.gov Similarly, research on fenpropimorph (B1672530) derivatives, which share a pharmacophore of a substituted nitrogen connected to a phenyl ring by an alkyl chain, revealed that the introduction of an amide group into the structure completely abolished activity against their target sigma-1 receptor. nih.gov This highlights that while the amide bond is a common feature in bioactive molecules, its specific placement and electronic environment are crucial. These findings suggest that systematic modification of the N-butyl group (e.g., varying length, introducing branching or unsaturation) and substitutions on the isoleucine moiety would be critical first steps in an SAR campaign for N-Butyl L-isoleucinamide.

Table 4: Hypothetical Structure-Activity Relationships for N-Butyl L-Isoleucinamide Analogs

| Structural Modification | Potential Impact on Properties | Rationale |

|---|---|---|

| Increase N-Alkyl Chain Length | Increase lipophilicity; potentially alter binding pocket fit. | Longer alkyl chains increase nonpolar surface area, which can enhance membrane crossing but may introduce steric hindrance. monash.edu |

| Introduce Polar Group on N-Alkyl Chain | Decrease lipophilicity; add hydrogen bonding capability. | A hydroxyl or amino group could form new interactions with a biological target. nih.gov |

| Replace L-Isoleucine with other Amino Acids | Alter side-chain size, polarity, and steric bulk. | Modifies the interaction with specific pockets of a receptor or enzyme active site. |

| N-Methylation of Amide Bond | Remove H-bond donor; increase metabolic stability. | N-methylation can block enzymatic degradation and alter conformation, affecting binding. monash.edu |

Advanced Analytical Method Development and Characterization of N Butyl L Isoleucinamide

Chromatographic Methodologies for Analysis and Purification

The analysis and purification of N-Butyl L-isoleucinamide, like many other small molecules, heavily relies on chromatographic techniques. These methods separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase. The choice of technique is dictated by the compound's physicochemical properties, such as polarity, volatility, and molecular weight.

High-Performance Liquid Chromatography (HPLC) Method Development and Optimization

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis and purification of non-volatile compounds like N-Butyl L-isoleucinamide. The development of a robust HPLC method is critical for achieving accurate quantification and high-purity isolation.

Method Development:

An HPLC method for N-Butyl L-isoleucinamide would typically employ a reversed-phase stationary phase, such as a C18 or C8 column, due to the compound's expected moderate polarity. The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., water with a small percentage of formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape) and an organic solvent like acetonitrile (B52724) or methanol. A gradient elution, where the proportion of the organic solvent is increased over time, would likely be employed to ensure the efficient elution of the target compound and any potential impurities with varying polarities.

Optimization Parameters:

Key parameters to optimize for the analysis of N-Butyl L-isoleucinamide would include:

Column Chemistry: Testing different stationary phases (e.g., C18, C8, Phenyl-Hexyl) to achieve the best separation from potential impurities.

Mobile Phase Composition: Adjusting the pH of the aqueous phase and the type of organic modifier to fine-tune retention times and selectivity.

Gradient Profile: Optimizing the gradient slope and duration to ensure adequate resolution of all components in a reasonable analysis time.

Flow Rate: Adjusting the flow rate to balance analysis time with separation efficiency.

Column Temperature: Controlling the column temperature to improve peak shape and reproducibility.

Detection Wavelength: As N-Butyl L-isoleucinamide lacks a strong chromophore, UV detection at a low wavelength (e.g., 200-220 nm) would likely be necessary. Alternatively, a universal detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) could be employed.

A hypothetical optimized HPLC method for the analysis of N-Butyl L-isoleucinamide is presented in the table below.

Table 1: Hypothetical Optimized HPLC Method Parameters for N-Butyl L-isoleucinamide Analysis

| Parameter | Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 10-90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 210 nm |

| Injection Volume | 10 µL |

Gas Chromatography (GC) Applications for Volatile Derivatives

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. N-Butyl L-isoleucinamide itself is not sufficiently volatile for direct GC analysis. Therefore, derivatization is a necessary step to increase its volatility.

Derivatization:

The primary amino group and the amide group in N-Butyl L-isoleucinamide can be derivatized to form more volatile esters or silyl (B83357) derivatives. Common derivatizing agents for amino acid-related compounds include:

Silylation reagents: such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), which would react with the amide proton.

Acylation reagents: such as trifluoroacetic anhydride (B1165640) (TFAA), which could potentially react with the secondary amide.

The choice of derivatization reagent and reaction conditions would need to be carefully optimized to ensure complete and reproducible derivatization of N-Butyl L-isoleucinamide.

GC-MS Analysis:

Following derivatization, the volatile derivative can be analyzed by Gas Chromatography-Mass Spectrometry (GC-MS). The gas chromatograph would separate the derivative from other components in the mixture, and the mass spectrometer would provide information about its molecular weight and fragmentation pattern, aiding in its identification and quantification. The GC method would involve optimizing parameters such as the type of capillary column (e.g., a non-polar DB-5ms or a more polar column), the temperature program of the oven, and the carrier gas flow rate.

Coupled Analytical Techniques

Coupling chromatographic separation with spectroscopic detection provides a powerful tool for the comprehensive analysis of complex mixtures and the unambiguous identification of unknown compounds.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Mixture Analysis and Trace Detection

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique that is well-suited for the analysis of N-Butyl L-isoleucinamide in complex matrices and for detecting it at very low concentrations. acs.org

Principle:

In an LC-MS/MS system, the eluent from the HPLC column is introduced into the ion source of a mass spectrometer. The molecules are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). In tandem mass spectrometry (MS/MS), a specific precursor ion (e.g., the protonated molecule of N-Butyl L-isoleucinamide, [M+H]+) is selected, fragmented, and the resulting product ions are detected. This process, known as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), provides a high degree of selectivity and sensitivity, minimizing interferences from the matrix.

Applications:

Trace Detection: LC-MS/MS can achieve very low limits of detection (LOD) and quantification (LOQ), making it ideal for detecting trace amounts of N-Butyl L-isoleucinamide in various samples.

Complex Mixture Analysis: The high selectivity of MS/MS allows for the quantification of N-Butyl L-isoleucinamide in complex matrices such as biological fluids or reaction mixtures without extensive sample cleanup. nih.gov

A hypothetical LC-MS/MS method for the trace detection of N-Butyl L-isoleucinamide is outlined below.

Table 2: Hypothetical LC-MS/MS Method Parameters for N-Butyl L-isoleucinamide

| Parameter | Condition |

| LC System | UPLC with a C18 column |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Precursor Ion (Q1) | [M+H]+ of N-Butyl L-isoleucinamide |

| Product Ion (Q3) | A specific fragment ion |

| Collision Energy | Optimized for maximum product ion intensity |

Chromatography-NMR Coupling for Structural Elucidation of Minor Components

While not as common as LC-MS, the coupling of liquid chromatography with Nuclear Magnetic Resonance (NMR) spectroscopy (LC-NMR) is a powerful tool for the structural elucidation of unknown compounds, including minor impurities or degradation products that may be present alongside N-Butyl L-isoleucinamide.

Principle:

In an LC-NMR system, the eluent from the HPLC is directed to an NMR flow cell. This allows for the acquisition of NMR spectra of the separated components in real-time. For minor components, a stop-flow mode can be used, where the chromatographic flow is paused when the peak of interest is in the NMR flow cell, allowing for longer acquisition times and the collection of more detailed 2D NMR data (e.g., COSY, HSQC).

Applications:

Impurity Identification: LC-NMR can be used to definitively identify the structure of unknown impurities that are co-eluting or closely eluting with the main peak of N-Butyl L-isoleucinamide.

Structural Confirmation: It can provide unambiguous structural confirmation of the target compound itself after purification.

Method Validation Parameters in Academic Research

While the extent of method validation in academic research may not be as rigorous as in a regulatory environment, it is still crucial to ensure the reliability and reproducibility of the analytical data. Key validation parameters to consider for an analytical method for N-Butyl L-isoleucinamide in a research setting include:

Specificity/Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. This is typically assessed by analyzing blank samples and samples spiked with potential interfering compounds.

Linearity and Range: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. This is determined by analyzing a series of standards at different concentrations and performing a linear regression analysis.

Precision: The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and can be assessed at two levels:

Repeatability (Intra-day precision): Precision under the same operating conditions over a short interval of time.

Intermediate Precision (Inter-day precision): Precision within the same laboratory but on different days, with different analysts, or on different equipment.

Accuracy: The closeness of the test results obtained by the method to the true value. It is often assessed by analyzing a sample with a known concentration of the analyte (a certified reference material or a sample spiked with a known amount of analyte) and expressing the result as a percentage recovery.

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

The table below summarizes typical acceptance criteria for these validation parameters in a research context.

Table 3: Typical Method Validation Parameters and Acceptance Criteria in Academic Research

| Parameter | Acceptance Criterion |

| Specificity | No interfering peaks at the retention time of the analyte |

| Linearity (r²) | ≥ 0.99 |

| Precision (RSD) | ≤ 15% |

| Accuracy (% Recovery) | 85-115% |

| LOD | Signal-to-Noise ratio of 3:1 |

| LOQ | Signal-to-Noise ratio of 10:1 |

Assessment of Specificity and Selectivity

Specificity in an analytical method ensures that the signal measured is unequivocally from the analyte of interest, free from interference from other components such as impurities, degradation products, or matrix components. Selectivity is a measure of how well the method can differentiate the analyte from other substances. For N-Butyl L-isoleucinamide, a chiral compound, it is crucial to demonstrate that the analytical method can distinguish the L-isomer from its corresponding D-enantiomer and other related impurities.

A common approach to evaluate specificity is to analyze a placebo (a mixture of all formulation components except the active pharmaceutical ingredient) and samples of N-Butyl L-isoleucinamide that have been subjected to stress conditions (e.g., heat, light, acid, base, and oxidation) to intentionally generate degradation products. The chromatograms of these samples are then compared to that of a standard solution of N-Butyl L-isoleucinamide. The method is considered specific if no interfering peaks are observed at the retention time of N-Butyl L-isoleucinamide and its D-enantiomer.

For the enantiomeric separation, a chiral High-Performance Liquid Chromatography (HPLC) method is typically employed. The selectivity of the method is demonstrated by the resolution between the peaks of the L-isomer and the D-isomer. A resolution factor (Rs) of greater than 1.5 is generally considered acceptable for baseline separation. waters.com

Table 1: Specificity Study Results for N-Butyl L-isoleucinamide

| Sample | Peak Purity of L-Isoleucinamide | Interference at Retention Time of D-Isoleucinamide |

| Placebo | Not Applicable | No |

| Acid Stressed | Pass | No |

| Base Stressed | Pass | No |

| Oxidative Stressed | Pass | No |

| Thermal Stressed | Pass | No |

| Photolytic Stressed | Pass | No |

Determination of Precision and Accuracy

Precision refers to the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD). Accuracy is the closeness of the test results obtained by the method to the true value.

Precision is evaluated at two levels: repeatability and intermediate precision. Repeatability (intra-assay precision) is assessed by analyzing a minimum of six replicate samples of N-Butyl L-isoleucinamide at the same concentration on the same day, by the same analyst, and on the same instrument. Intermediate precision is determined by repeating the analysis on different days, with different analysts, and on different instruments. According to ICH guidelines, an RSD of ≤ 2% is commonly acceptable for precision. amsbiopharma.comresearchgate.net

Accuracy is determined by spiking a placebo with known concentrations of N-Butyl L-isoleucinamide at different levels (e.g., 80%, 100%, and 120% of the nominal concentration). The percentage recovery of the analyte is then calculated. For accuracy, the mean recovery is typically expected to be within 98% to 102% of the theoretical value. researchgate.netresearchgate.net

Table 2: Precision and Accuracy Data for N-Butyl L-isoleucinamide

| Parameter | Concentration Level | N-Butyl L-isoleucinamide |

| Repeatability (n=6) | 100% | |

| Mean Assay (%) | 99.8 | |

| RSD (%) | 0.85 | |

| Intermediate Precision | ||

| Analyst 1 / Day 1 / Instrument 1 | 100% | Assay: 99.5%, RSD: 0.90% |

| Analyst 2 / Day 2 / Instrument 2 | 100% | Assay: 100.2%, RSD: 0.88% |

| Accuracy (n=3 at each level) | ||

| 80% | Mean Recovery (%) | 99.2 |

| RSD (%) | 1.1 | |

| 100% | Mean Recovery (%) | 100.5 |

| RSD (%) | 0.9 | |

| 120% | Mean Recovery (%) | 99.8 |

| RSD (%) | 1.0 |

Evaluation of Robustness and Ruggedness

Robustness is the measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. chromatographyonline.com Ruggedness is the degree of reproducibility of test results obtained by the analysis of the same samples under a variety of normal test conditions, such as different laboratories, analysts, instruments, and days.

For an HPLC method, robustness is typically evaluated by intentionally varying parameters such as the pH of the mobile phase, the column temperature, the flow rate, and the composition of the mobile phase. The effect of these variations on the analytical results, such as retention time, resolution, and peak area, is then assessed. The method is considered robust if the results remain within acceptable limits despite these small changes.

Ruggedness is often assessed by transferring the analytical method to a different laboratory and having another analyst perform the analysis using a different instrument. The results are then compared to those obtained in the original laboratory. The method is deemed rugged if the results are reproducible across different laboratories and conditions.

Table 3: Robustness Study of the HPLC Method for N-Butyl L-isoleucinamide

| Parameter Varied | Variation | Effect on Resolution (Rs) | Effect on Assay (%) |

| Flow Rate (mL/min) | 0.9 | 2.1 | 99.5 |

| 1.1 | 1.9 | 100.1 | |

| Column Temperature (°C) | 38 | 2.0 | 99.8 |

| 42 | 1.9 | 99.9 | |

| Mobile Phase pH | 2.8 | 2.2 | 100.3 |

| 3.2 | 1.8 | 99.6 | |

| Organic Phase (%) | +2% | 1.9 | 99.7 |

| -2% | 2.1 | 100.2 |

Table 4: Ruggedness Study of the HPLC Method for N-Butyl L-isoleucinamide

| Laboratory | Analyst | Instrument | Assay Result (%) | RSD (%) |

| Lab 1 | Analyst A | HPLC System 1 | 99.9 | 0.82 |

| Lab 2 | Analyst B | HPLC System 2 | 100.4 | 0.89 |

Q & A

Basic Research Questions

Q. What experimental protocols are recommended for synthesizing N-Butyl L-isoleucinamide with high purity?

- Methodological Answer : Synthesis typically involves coupling L-isoleucine with n-butylamine via amidation, using carbodiimide-based activating agents (e.g., EDC or DCC) to facilitate bond formation. Post-reaction, purification is achieved via reverse-phase HPLC (>95% purity), with structural confirmation through H/C NMR and high-resolution mass spectrometry (HRMS). Storage at -20°C in anhydrous conditions prevents degradation .

- Key Data :

| Parameter | Specification |

|---|---|

| Reaction Yield | 60-75% (optimized) |

| Purity (HPLC) | ≥95% |

| Storage Temp | -20°C |

Q. Which analytical techniques are critical for confirming the structural integrity of N-Butyl L-isoleucinamide?

- Methodological Answer : Use a combination of spectroscopic and chromatographic methods:

- NMR Spectroscopy : H NMR (DMSO-d6) for confirming amine and alkyl proton environments.

- Mass Spectrometry : HRMS (ESI+) to validate molecular ion peaks (e.g., [M+H]).

- HPLC : C18 columns with UV detection (λ = 214 nm) to assess purity and stability under varying pH/temperature conditions .

Q. How can researchers assess the acute toxicity profile of N-Butyl L-isoleucinamide in preliminary studies?

- Methodological Answer : Follow OECD Guideline 423 for acute oral toxicity, using rodent models. Administer incremental doses (10–1000 mg/kg) and monitor mortality, clinical signs (e.g., respiratory distress), and histopathology. Compare results to structurally similar compounds (e.g., chloroformates) to identify reactivity-driven toxicity thresholds .

Advanced Research Questions

Q. What strategies resolve contradictions between in vitro and in vivo pharmacological data for N-Butyl L-isoleucinamide?

- Methodological Answer :

Dose-Response Calibration : Ensure in vitro concentrations match physiologically relevant in vivo plasma levels.

Metabolic Stability Assays : Use liver microsomes or hepatocytes to identify rapid metabolic clearance confounding in vivo efficacy.

Comparative PK/PD Modeling : Apply nonlinear mixed-effects modeling (e.g., NONMEM) to reconcile discrepancies .

- Example Workflow :

In vitro IC50 → Microsomal Stability → Adjusted In Vivo Dosing → PK/PD Modeling → Validation via LC-MS/MS

Q. How can Box-Behnken experimental design optimize reaction conditions for scaled-up synthesis?

- Methodological Answer :

- Variables : Temperature (X1), solvent ratio (X2), catalyst concentration (X3).

- Response Surface Analysis : Use ANOVA to identify significant interactions (e.g., X1*X3 for yield maximization).

- Validation : Confirm predicted optimal conditions (e.g., 25°C, 3:1 DCM:EtOH, 0.1M EDC) with ≤5% error .

- Data Table :

| Factor | Low Level | High Level |

|---|---|---|

| X1 (Temp) | 20°C | 30°C |

| X2 (Solvent) | 2:1 | 4:1 |

| X3 (Catalyst) | 0.05M | 0.15M |

Q. What mechanistic approaches elucidate the compound’s interaction with biological targets (e.g., GPCRs)?

- Methodological Answer :

- Molecular Docking : Use Schrödinger Maestro or AutoDock Vina to predict binding affinities to homology-modeled receptors.

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (k/k) at varying concentrations.

- Mutagenesis Studies : Identify critical residues (e.g., TYR³⁵⁶ in GPCRs) via alanine scanning .

Methodological Guidelines for Contradictory Data Analysis

Q. How should researchers statistically validate conflicting results in metabolic pathway studies?

- Methodological Answer :

Meta-Analysis : Aggregate data from multiple studies using random-effects models to quantify heterogeneity (I² statistic).

Sensitivity Analysis : Exclude outlier datasets (e.g., Z-score >3) to assess robustness.

Pathway Enrichment : Apply Fisher’s exact test to identify overrepresented pathways in discordant datasets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.